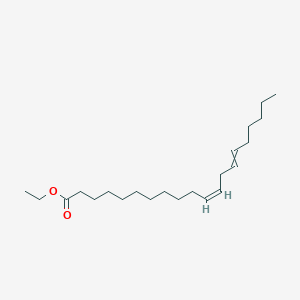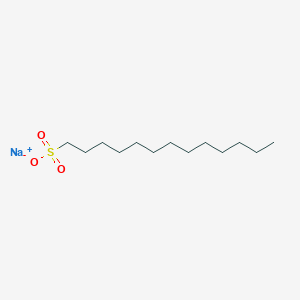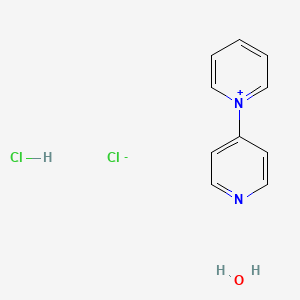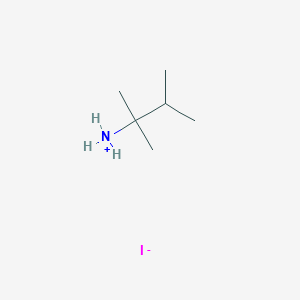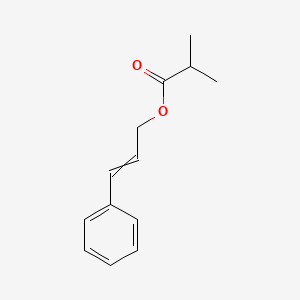
Cycloocta-1,3-diene
Overview
Description
Cycloocta-1,3-diene is an organic compound with the molecular formula C₈H₁₂. It is a cyclic diene, meaning it contains two double bonds within an eight-membered ring. The (Z,Z)- notation indicates that both double bonds are in the cis configuration, which means the substituents on the double bonds are on the same side.
Preparation Methods
Cycloocta-1,3-diene can be synthesized through various methods. One common synthetic route involves the partial hydrogenation of 1,3,5,7-cyclooctatetraene. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions to ensure selective hydrogenation of only two of the four double bonds .
Industrial production methods often involve similar catalytic hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the desired product .
Chemical Reactions Analysis
Cycloocta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctane-1,3-dione using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: It can be reduced to cyclooctane using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogens (Cl₂, Br₂) for substitution reactions. The major products formed from these reactions are cyclooctane, cyclooctane-1,3-dione, and dihalogenated cyclooctanes .
Scientific Research Applications
Cycloocta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is used in studies involving the synthesis of biologically active molecules. Its unique structure allows for the creation of complex molecular architectures.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Cycloocta-1,3-diene exerts its effects depends on the specific reaction or application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic species. These species then facilitate various chemical transformations by providing a favorable environment for the reaction to occur .
In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Cycloocta-1,3-diene can be compared with other similar compounds, such as:
1,3-Cyclooctadiene, (Z,E)-: This isomer has one cis and one trans double bond. It exhibits different chemical reactivity and physical properties compared to the (Z,Z)-isomer.
1,5-Cyclooctadiene: This compound has double bonds at the 1 and 5 positions. It is commonly used as a ligand in organometallic chemistry but has different steric and electronic properties compared to this compound.
Cyclooctatetraene: This compound contains four double bonds and is highly reactive.
The uniqueness of this compound lies in its specific double bond configuration, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
cycloocta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKODOZNUZCUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


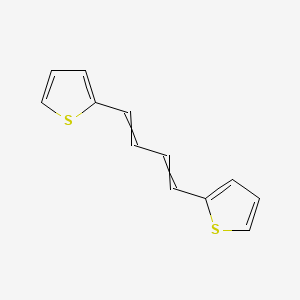
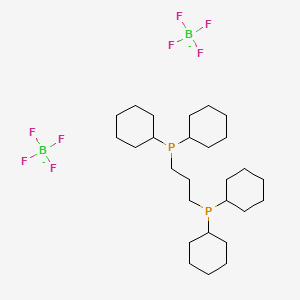
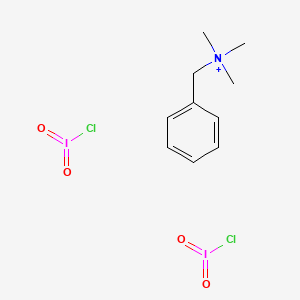
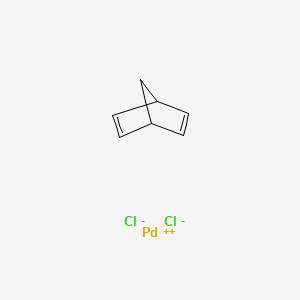
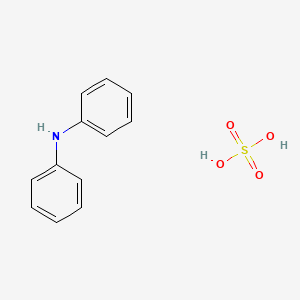
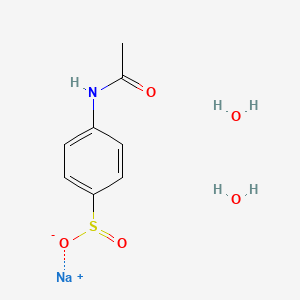
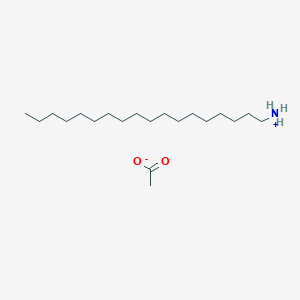
![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)
